Cas no 1011758-03-4 (11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochloride)

11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 11-(4-Ethyl-1-piperazinyl)-dibenzo[b,f][1,4]thiazepine
- 11-(4-Ethyl-1-piperazinyl)-dibenzo[b,f][1,4]thiazepine Dihydrochloride
- Quetiapine Impurity 8
- Quetiapine EP Impurity P
- Quetiapine EP Impurity P Fumarate
- 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine
- Quetiapine IMpurity P (11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine fuMarate))
- N-Ethyl quetiapine
- Dibenzo(b,f)(1,4)thiazepine, 11-(4-ethyl-1-piperazinyl)-
- Dibenzo[b,f][1,4]thiazepine,11-(4-ethyl-1-piperazinyl)-
- Dibenzo[b,f][1,4]thiazepine, 11-(4-ethyl-1-piperazinyl)-
- 6-(4-ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine
- 1011758-03-4
- DES(2-hydroxyethoxy)quetiapine
- 11-(4-Ethylpiperazin-1-yl)dibenzo(b,f)(1,4)thiazepine
- 11-(4-Ethyl-1-piperazinyl)dibenzo(b,f)(1,4)thiazepine
- N-ETHYL QUETIAPINE [USP IMPURITY]
- UNII-RWH9KS2BXZ
- RWH9KS2BXZ
- N-Ethyl quetiapine [USP]
- 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine Dihydrochloride
- DTXSID101212479
- Quetiapine fumarate impurity P [EP]
- QUETIAPINE FUMARATE IMPURITY P [EP IMPURITY]
- 11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochloride
-
- インチ: InChI=1S/C19H21N3S/c1-2-21-11-13-22(14-12-21)19-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)20-19/h3-10H,2,11-14H2,1H3
- InChIKey: KUKQJNQKJWEVCE-UHFFFAOYSA-N
- ほほえんだ: CCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
計算された属性
- せいみつぶんしりょう: 323.145619g/mol
- どういたいしつりょう: 323.145619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 430
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.1Ų
- ぶんしりょう: 323.5g/mol
- 疎水性パラメータ計算基準値(XlogP): 3.3
11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E938484-10mg |
11-(4-Ethyl-1-piperazinyl)dibenzo[b,f][1,4]thiazepine Dihydrochloride |
1011758-03-4 | 10mg |
1200.00 | 2021-08-13 | ||
TRC | E925790-500mg |
11-(4-Ethyl-1-piperazinyl)-dibenzo[b,f][1,4]thiazepine Dihydrochloride |
1011758-03-4 | 500mg |
$ 228.00 | 2023-09-07 | ||
TRC | E925790-5g |
11-(4-Ethyl-1-piperazinyl)-dibenzo[b,f][1,4]thiazepine Dihydrochloride |
1011758-03-4 | 5g |
$ 1696.00 | 2023-09-07 | ||
TRC | E938484-1mg |
11-(4-Ethyl-1-piperazinyl)dibenzo[b,f][1,4]thiazepine Dihydrochloride |
1011758-03-4 | 1mg |
150.00 | 2021-08-13 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-496551-500 mg |
11-(4-Ethyl-1-piperazinyl)-dibenzo[b,f][1,4]thiazepine, |
1011758-03-4 | 500MG |
¥2,858.00 | 2023-07-11 | ||
A2B Chem LLC | AE14509-500mg |
Quetiapine IMpurity P (11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine fuMarate)) |
1011758-03-4 | 500mg |
$343.00 | 2024-04-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-496551-500mg |
11-(4-Ethyl-1-piperazinyl)-dibenzo[b,f][1,4]thiazepine, |
1011758-03-4 | 500mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AE14509-5g |
Quetiapine IMpurity P (11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine fuMarate)) |
1011758-03-4 | 5g |
$1767.00 | 2024-04-20 |
11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochloride 関連文献
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochlorideに関する追加情報
Introduction to 11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochloride (CAS No. 1011758-03-4)
11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1011758-03-4, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the dibenzob,f1,4thiazepine class, a structural motif known for its diverse pharmacological properties. The presence of a piperazine moiety in its molecular structure enhances its potential as a pharmacophore, particularly in the development of central nervous system (CNS) therapeutics. The dihydrochloride salt form indicates that the compound is stabilized through the addition of two chloride ions, which can influence its solubility and bioavailability.
The chemical structure of 11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochloride consists of a fused ring system comprising a benzob,f1,4thiazepine core linked to a piperazine ring substituted with an ethyl group at the 4-position. This specific arrangement contributes to its unique interactions with biological targets, making it a subject of interest in medicinal chemistry research. The compound's scaffold is reminiscent of earlier generations of antipsychotic and antidepressant agents, suggesting potential therapeutic applications in mental health disorders.
Recent advancements in drug discovery have highlighted the importance of optimizing pharmacokinetic and pharmacodynamic profiles. The dibenzob,f1,4thiazepine scaffold has been explored for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. The introduction of the ethyl-piperazine substituent may enhance receptor affinity or selectivity, which is crucial for developing drugs with improved efficacy and reduced side effects. Preclinical studies have begun to investigate the compound's interactions with key neurotransmitter receptors, including serotonin 5-HT2A and dopamine D2 receptors, which are critical for its potential role in treating psychiatric conditions.
In vitro studies have demonstrated that 11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochloride exhibits moderate affinity for certain CNS receptors. Its binding profile suggests that it may act as a partial agonist or antagonist, depending on the receptor subtype and concentration. This characteristic makes it an intriguing candidate for further exploration in the treatment of disorders such as schizophrenia and depression. The compound's ability to modulate multiple receptor systems may provide a more balanced therapeutic effect compared to traditional monoamine receptor-targeting agents.
The synthesis of 11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the dibenzob,f1,4thiazepine core followed by functionalization with the piperazine side chain. The final step involves salt formation with hydrochloric acid to produce the dihydrochloride salt form. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for transitioning from laboratory-scale research to clinical development.
Pharmacokinetic studies are crucial for understanding how 11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochloride behaves within the body after administration. Initial preclinical data suggest that the compound has reasonable oral bioavailability and moderate metabolic stability. However, further studies are needed to assess its metabolic pathways and potential interactions with cytochrome P450 enzymes. These insights are vital for predicting drug-drug interactions and optimizing dosing regimens in clinical trials.
The potential therapeutic applications of 11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochloride extend beyond traditional antipsychotic uses. Emerging research indicates that this compound may also exhibit anti-inflammatory and neuroprotective properties. Inflammatory processes play a significant role in the pathophysiology of psychiatric disorders, and modulating these pathways could provide additional therapeutic benefits. Preclinical models have shown promising results in reducing inflammation-related neuronal damage, suggesting that this compound might offer multifaceted mechanisms of action.
Recent clinical trials have begun to explore the efficacy of related dibenzob,f1,4thiazepine derivatives in treating psychiatric conditions. While 11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochloride has not yet entered human trials, these preliminary findings support its continued development as a novel therapeutic agent. The combination of structural features from both piperazine and dibenzob,f1,4thiazepine moieties positions it as a promising candidate for further investigation into unmet medical needs.
The future direction of research on 11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochloride includes refining its chemical structure to enhance pharmacological properties while minimizing side effects. Computational modeling techniques are being employed to predict how modifications to the molecular structure will impact receptor binding affinity and selectivity. These virtual screening approaches can accelerate the drug discovery process by identifying optimal candidates for experimental validation.
In conclusion,11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochloride (CAS No. 1011758-03-4) represents a significant advancement in CNS drug development due to its unique pharmacological profile and potential therapeutic applications. Its structural features contribute to interactions with key neurotransmitter receptors, making it a valuable compound for treating psychiatric disorders such as schizophrenia and depression. Ongoing research continues to explore its pharmacokinetic properties and potential mechanisms of action, paving the way for future clinical applications.
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